- Preparation of heterocyclic compounds and their use for treatment of helminthic infections and diseases, World Intellectual Property Organization, , ,
Cas no 941585-25-7 (Tert-butyl 3-sulfanylazetidine-1-carboxylate)
941585-25-7 structure
Product Name:Tert-butyl 3-sulfanylazetidine-1-carboxylate
Numéro CAS:941585-25-7
Le MF:C8H15NO2S
Mégawatts:189.27520108223
MDL:MFCD01861743
CID:2093764
PubChem ID:58513580
Update Time:2024-10-25
Tert-butyl 3-sulfanylazetidine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-Butyl 3-mercaptoazetidine-1-carboxylate
- 1-Boc-3-mercapto-azetidine
- tert-butyl 3-sulfanylazetidine-1-carboxylate
- GUZYDTTYVXLGCV-UHFFFAOYSA-N
- PB12958
- 1,1-Dimethylethyl 3-mercapto-1-azetidinecarboxylate (ACI)
- 1-Boc-3-mercaptoazetidine
- SCHEMBL970631
- DTXSID50729350
- EN300-101455
- N-Boc-3-mercaptoazetidine
- SY029757
- 941585-25-7
- DB-388372
- MFCD01861743
- F2147-1200
- tert-butyl3-mercaptoazetidine-1-carboxylate
- CS-0045525
- AS-33603
- AKOS025146573
- Tert-butyl 3-sulfanylazetidine-1-carboxylate
-
- MDL: MFCD01861743
- Piscine à noyau: 1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-6(12)5-9/h6,12H,4-5H2,1-3H3
- La clé Inchi: GUZYDTTYVXLGCV-UHFFFAOYSA-N
- Sourire: O=C(N1CC(S)C1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 189.08234989g/mol
- Masse isotopique unique: 189.08234989g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 182
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 30.5
- Le xlogp3: 1.2
Tert-butyl 3-sulfanylazetidine-1-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,2-8°C
Tert-butyl 3-sulfanylazetidine-1-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A209000039-250mg |
1-Boc-3-mercapto-azetidine |
941585-25-7 | 95% | 250mg |
$162.45 | 2023-08-31 | |
| Alichem | A209000039-1g |
1-Boc-3-mercapto-azetidine |
941585-25-7 | 95% | 1g |
$406.44 | 2023-08-31 | |
| Alichem | A209000039-5g |
1-Boc-3-mercapto-azetidine |
941585-25-7 | 95% | 5g |
$1219.17 | 2023-08-31 | |
| Chemenu | CM109140-1g |
tert-butyl 3-sulfanylazetidine-1-carboxylate |
941585-25-7 | 95+% | 1g |
$264 | 2021-06-10 | |
| Chemenu | CM109140-5g |
tert-butyl 3-sulfanylazetidine-1-carboxylate |
941585-25-7 | 95+% | 5g |
$792 | 2021-06-10 | |
| Chemenu | CM109140-10g |
tert-butyl 3-sulfanylazetidine-1-carboxylate |
941585-25-7 | 95+% | 10g |
$1320 | 2021-06-10 | |
| TRC | B663640-50mg |
1-Boc-3-Mercapto-azetidine |
941585-25-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663640-100mg |
1-Boc-3-Mercapto-azetidine |
941585-25-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B663640-500mg |
1-Boc-3-Mercapto-azetidine |
941585-25-7 | 500mg |
$ 320.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B905855-5g |
1-Boc-3-Mercapto-azetidine |
941585-25-7 | 95% | 5g |
2,880.00 | 2021-05-17 |
Tert-butyl 3-sulfanylazetidine-1-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium Solvents: Methanol ; 0 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Thiobenzoic acid ; 1 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt
1.2 Reagents: Thiobenzoic acid ; 1 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt
Référence
- Synthesis and antibacterial activity of novel lincomycin derivatives. I. Enhancement of antibacterial activities by introduction of substituted azetidines, Journal of Antibiotics, 2016, 69(6), 440-445
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Référence
- Broad-spectrum carbapenems and pharmaceutical compositions for treatment of bacterial infections, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
Référence
- N-substituted saturated heterocyclic sulfone compounds with cb2 receptor agonistic activity, United States, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 70 °C
Référence
- Preparation of to sulfoximine ureas and sulfoximine thioureas comprising a cyclic group substituted at the α-position useful inhibiting NLRP3, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Référence
- Chromium/Photoredox Dual Catalyzed Synthesis of α-Benzylic Alcohols, Isochromanones, 1,2-Oxy Alcohols and 1,2-Thio Alcohols, Angewandte Chemie, 2022, 61(49),
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 70 °C
Référence
- Pyrazolylsulfonylureas and related compounds as NLRP3 inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Référence
- Preparation of 2,3,4,6-tetra-substituted benzene-1,5-diamine derivatives as inhibitors of EGFR, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Référence
- Tetrazolylarylsulfonamides as metallo-beta-lactamase inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 4, rt
Référence
- Preparation of benzoimidazolylsulfone derivatives for use as CB2 receptor agonists, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
Référence
- Tetrazolylarylsulfonamides as metallo-beta-lactamase inhibitors and their preparation, World Intellectual Property Organization, , ,
Tert-butyl 3-sulfanylazetidine-1-carboxylate Raw materials
Tert-butyl 3-sulfanylazetidine-1-carboxylate Preparation Products
Tert-butyl 3-sulfanylazetidine-1-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:941585-25-7)Tert-butyl 3-sulfanylazetidine-1-carboxylate
Numéro de commande:A859548
État des stocks:in Stock
Quantité:25g/100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:18
Prix ($):212.0/765.0
Courriel:sales@amadischem.com
Tert-butyl 3-sulfanylazetidine-1-carboxylate Littérature connexe
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:941585-25-7)Tert-butyl 3-sulfanylazetidine-1-carboxylate
Pureté:99%/99%
Quantité:25g/100g
Prix ($):212.0/765.0